molecular formula C8H6F3NO B2795027 2,4,6-trifluoro-N-methylbenzamide CAS No. 613678-12-9

2,4,6-trifluoro-N-methylbenzamide

Cat. No. B2795027
CAS RN: 613678-12-9
M. Wt: 189.137
InChI Key: KPYSRIYHVXSSAA-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H6F3NO . It has a molecular weight of 189.1345496 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO/c1-12-8(13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • C-H Fluorination Catalyzed by Iron : A study by Groendyke, AbuSalim, & Cook (2016) describes a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This process utilizes N-fluoro-2-methylbenzamides for chemoselective fluorine transfer, demonstrating broad substrate scope and functional group tolerance without noble metal additives.

  • Crystal and Molecule Structure Analysis : Research by Rheingold, Baldacchini, & Grote (1989) investigated the crystal and molecular structures of three 2,4,6-trinitrobenzene derivatives, including a trifluoro derivative. This study provides insights into the molecular configurations and interactions of such compounds.

  • Optical Properties in Polymer Optoelectronics : A paper by Hajduk et al. (2010) compared the optical properties of polymers containing CF3 groups, specifically focusing on compounds related to 2,4,6-trifluoro-N-methylbenzamide. This research is significant for applications in polymer optoelectronics.

  • Selective Recognition in Molecular Complexes : The study by Choi et al. (2005) explored the conformations and properties of a benzimidazole cavitand and its selective recognition toward certain benzamide derivatives, demonstrating the specificity of molecular interactions.

  • Metabolism of Benzamide Derivatives : Constantino, Rosa, & Iley (1992) researched the metabolism of N,N-dimethylbenzamides, leading to the formation of N-methylbenzamides. This study is relevant for understanding the metabolic pathways and stability of benzamide derivatives.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,4,6-trifluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-12-8(13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSRIYHVXSSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

613678-12-9
Record name 2,4,6-trifluoro-N-methylbenzamide
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